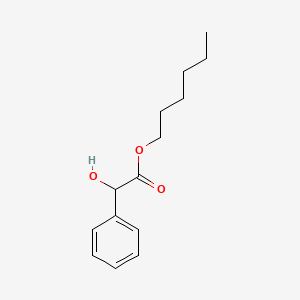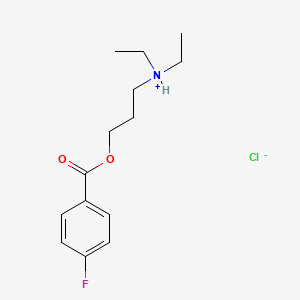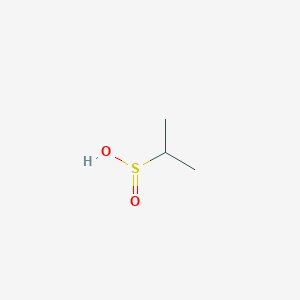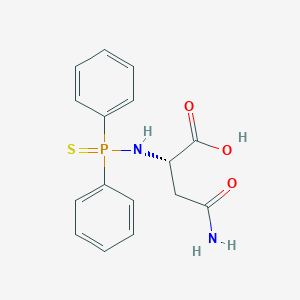
N~2~-(Diphenylphosphorothioyl)-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(Diphenylphosphorothioyl)-L-asparagine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the L-asparagine molecule. The unique structural features of N2-(Diphenylphosphorothioyl)-L-asparagine make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylphosphorothioyl)-L-asparagine typically involves the reaction of L-asparagine with diphenylphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for N2-(Diphenylphosphorothioyl)-L-asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~2~-(Diphenylphosphorothioyl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphorothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorothioyl group typically yields phosphine oxide derivatives, while reduction can yield phosphine derivatives.
科学的研究の応用
N~2~-(Diphenylphosphorothioyl)-L-asparagine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of N2-(Diphenylphosphorothioyl)-L-asparagine involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the molecular targets.
類似化合物との比較
Similar Compounds
- N-(Diphenylphosphorothioyl)glycine
- N-(Diphenylphosphorothioyl)alanine
- N-(Diphenylphosphorothioyl)valine
Uniqueness
N~2~-(Diphenylphosphorothioyl)-L-asparagine is unique due to the presence of the L-asparagine moiety, which imparts specific stereochemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a distinct and valuable compound for research.
特性
CAS番号 |
61058-04-6 |
|---|---|
分子式 |
C16H17N2O3PS |
分子量 |
348.4 g/mol |
IUPAC名 |
(2S)-4-amino-2-(diphenylphosphinothioylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N2O3PS/c17-15(19)11-14(16(20)21)18-22(23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,23)(H,20,21)/t14-/m0/s1 |
InChIキー |
UTTKSDZEFKYVBQ-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


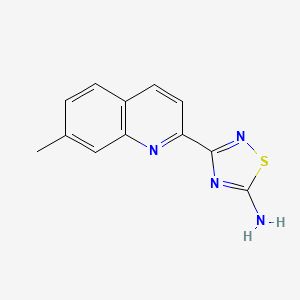
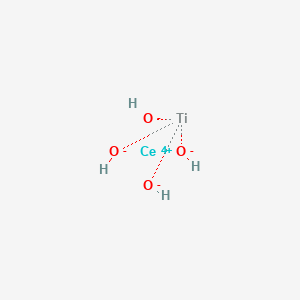
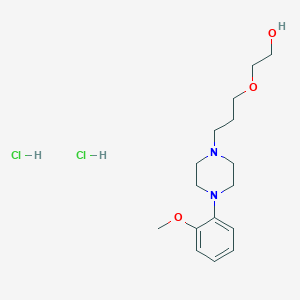

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

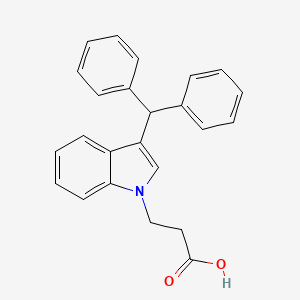
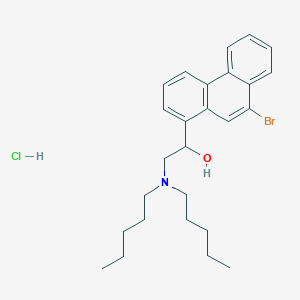
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
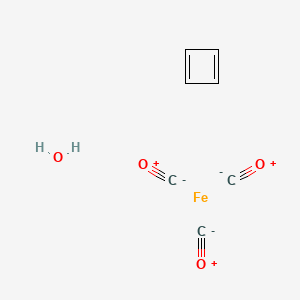
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
